molecular formula C22H24N4O2 B3002886 N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide CAS No. 946343-87-9

N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

Cat. No. B3002886
CAS RN: 946343-87-9
M. Wt: 376.46
InChI Key: HRVZCDDPRRFNKM-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a derivative of indazole-3-carboxamide, which is a core structure for various pharmacologically active compounds. Indazole carboxamides have been extensively studied due to their potential as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which is a promising target for the development of therapeutic agents against cancer and other diseases .

Synthesis Analysis

The synthesis of N-substituted indazole-3-carboxamide derivatives, including those with a piperidine moiety, involves a structure-based design strategy. This approach was applied to enhance the activity of a weakly active unsubstituted 1H-indazole-3-carboxamide by introducing a three-carbon linker between the indazole carboxamide and different heterocycles . The synthesis process aims to achieve high yields and potency as PARP-1 inhibitors.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperidine ring, which is linked to the indazole-3-carboxamide core. The indazole moiety is a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The presence of substituents, such as the 3,4-dimethylphenyl group, can significantly influence the compound's binding affinity and selectivity towards its biological target .

Chemical Reactions Analysis

Indazole carboxamides can undergo various chemical reactions, including hydrosilylation, which is a process where a silicon-hydrogen bond is added across a double bond in an organic compound. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and yields . Although the specific chemical reactions of this compound are not detailed in the provided papers, similar compounds have shown a broad range of reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted indazole-3-carboxamides are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The enantioselectivity of related compounds in chemical reactions suggests that the stereochemistry of the substituents is also crucial for their physical and chemical behavior . The specific properties of this compound would need to be determined experimentally, but it can be inferred that the bulky alkyl groups and the arene sulfonyl group play a significant role in its chemical profile .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-14-7-8-17(13-15(14)2)23-21(27)16-9-11-26(12-10-16)22(28)20-18-5-3-4-6-19(18)24-25-20/h3-8,13,16H,9-12H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVZCDDPRRFNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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